2-Ethyl-1,3,5-trimethylbenzene
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Overview
Description
2-Ethyl-1,3,5-trimethylbenzene is an aromatic hydrocarbon with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and one ethyl group. This compound is also known by other names such as 1,3,5-trimethyl-2-ethylbenzene and ethylmesitylene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-1,3,5-trimethylbenzene can be synthesized through various methods. One common method involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the transalkylation of xylene over a solid acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:
Oxidation: Oxidation of this compound can yield various products depending on the oxidizing agent used.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Nitric acid, manganese dioxide, and trifluoroperacetic acid are common oxidizing agents.
Substitution: Bromine in the presence of a catalyst like iron bromide is commonly used for bromination reactions.
Major Products:
Oxidation: Trimesic acid, 3,5-dimethyl benzaldehyde, and mesitol (2,4,6-trimethylphenol).
Substitution: this compound bromide.
Scientific Research Applications
2-Ethyl-1,3,5-trimethylbenzene has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other aromatic compounds and fine chemicals.
Biology and Medicine: While specific applications in biology and medicine are less common, its derivatives may be used in the development of pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-1,3,5-trimethylbenzene primarily involves electrophilic aromatic substitution reactions. The ethyl and methyl groups on the benzene ring activate the ring towards electrophilic attack, making it more reactive compared to unsubstituted benzene. The molecular targets and pathways involved include the formation of benzenium ions and subsequent substitution products .
Comparison with Similar Compounds
- 1,2,3-Trimethylbenzene (Hemimellitene)
- 1,2,4-Trimethylbenzene (Pseudocumene)
- 1,3,5-Trimethylbenzene (Mesitylene)
Comparison: 2-Ethyl-1,3,5-trimethylbenzene is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and physical properties. Compared to its isomers, it has a higher boiling point and different reactivity patterns in electrophilic substitution reactions .
Properties
CAS No. |
3982-67-0 |
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Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
2-ethyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
InChI Key |
HYCOYJYBHKAKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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